molecular formula C16H10ClN3O3S B8521920 1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]-

Cat. No.: B8521920
M. Wt: 359.8 g/mol
InChI Key: YORLXSXETUJRDJ-UHFFFAOYSA-N
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Description

1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]- is a useful research compound. Its molecular formula is C16H10ClN3O3S and its molecular weight is 359.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Pyrrolo[2,3-b]pyridine-2-carboxylic acid,1-[[5-(5-chloro-2-thienyl)-3-isoxazolyl]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

1-[[5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-yl]methyl]pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C16H10ClN3O3S/c17-14-4-3-13(24-14)12-7-10(19-23-12)8-20-11(16(21)22)6-9-2-1-5-18-15(9)20/h1-7H,8H2,(H,21,22)

InChI Key

YORLXSXETUJRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=C2)C(=O)O)CC3=NOC(=C3)C4=CC=C(S4)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.195 g (1.1 mmol) of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester was dissolved in 4 mL of DMF and 48.7 mg (1.2 mmol) of sodium hydride (60% in mineral oil) was added. The reaction was stirred at RT for 20 min, cooled to −78° C. then 324 mg (1.2 mmol) of 3-bromomethyl-5-(5-chloro-thiophen-2-yl)-isoxazole [prepared by adopting a procedure described by Ewing, William R.; Becker, Michael R.; Choi-Sledeski, Yong Mi; Pauls, Heinz W.; He, Wei; Condon, Stephen M.; Davis, Roderick S.; Hanney, Barbara A.; Spada, Alfred P.; Burns, Christopher J.; Jiang, John Z.; Li, Aiwen; Myers, Michael R; Lau, Wan F.; Poli, Gregory B; PCT Int. Appl. (2001) 460 pp. WO 0107436 A2] was added. The reaction was allowed to warm to RT overnight. 0.3 mL of 2N aqueous sodium hydroxide was added and the reaction was stirred at RT for 24 h. The product was purified by preparative RP-HPLC eluting with a gradient of 0-100% acetonitrile in water (+0.01% trifluoroacetic acid). After lyophilization the product was obtained as a solid.
Quantity
0.195 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
48.7 mg
Type
reactant
Reaction Step Two
Quantity
324 mg
Type
reactant
Reaction Step Three
[Compound]
Name
0107436 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.3 mL
Type
reactant
Reaction Step Five

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